molecular formula C7H6BrN3O B3389710 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 93587-24-7

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B3389710
CAS No.: 93587-24-7
M. Wt: 228.05 g/mol
InChI Key: BFRMBHRNFRATHX-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS: 93587-24-7) is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with bromine at position 7 and a methyl group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and kinase inhibitor development . Its molecular formula is C₇H₆BrN₃O, with a molecular weight of 244.05 g/mol. The bromine atom enhances electrophilicity, while the methyl group increases lipophilicity, influencing both reactivity and biological interactions .

Properties

IUPAC Name

7-bromo-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-3-10-5-4(8)2-9-6(5)7(12)11-3/h2,9H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMBHRNFRATHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40535801
Record name 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-24-7
Record name 7-Bromo-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40535801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the bromination of a pyrrolo[3,2-d]pyrimidine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the selective bromination at the 7-position of the pyrrolo[3,2-d]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as kinases or receptors. The bromine atom at the 7-position and the pyrrolo[3,2-d]pyrimidine core allow it to fit into the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs and their similarity scores (based on ):

Compound Name CAS Number Similarity Score Key Substituents
7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 919278-72-1 0.81 Br (position 7)
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one - 0.74 CH₃ (position 5)
Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate 93587-23-6 0.66 COOEt (position 7)

Key Observations :

  • Bromine at position 7 (as in the target compound) increases molecular weight and polarizability compared to methyl or ester substituents.
  • The methyl group at position 2 in the target compound enhances steric hindrance compared to analogs with substituents at positions 5 or 7 .

Comparison with Analog Syntheses :

Compound Method Highlights Yield Reference
4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine Reflux in POCl₃ for 5 hours 82%
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Chlorination with PCl₃ in toluene (reflux, 8 hours) 65%
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Bromination with NBS in DCM (2 hours) 76%

Reactivity Trends :

  • Bromination at position 7 is more efficient under mild conditions (e.g., NBS/DCM) compared to chlorination requiring POCl₃ .

Kinase Inhibition :

  • XL413: A benzofuropyrimidinone kinase inhibitor, demonstrating the role of halogenated substituents in target binding .

Safety Profiles : 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine requires stringent handling (e.g., PPE, ventilation), suggesting brominated analogs may pose similar hazards .

Biological Activity

7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS No. 93587-24-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique pyrrolo[3,2-d]pyrimidine core structure, which is known for its interaction with various biological targets, particularly kinases and receptors. The following sections discuss its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6BrN3_3O
  • Molecular Weight : 228.05 g/mol
  • Density : 2.04 g/cm³ (predicted)
  • pKa : 11.33 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in critical signaling pathways, leading to potential therapeutic effects against cancer and other diseases. The bromine atom at the 7-position enhances its reactivity and binding affinity to these targets, modulating downstream signaling pathways .

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity against several cancer cell lines. For instance, in a study evaluating pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to this compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 29 to 59 µM against various cancer cell lines . Notably:

  • Cell Lines Tested : HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and others.
  • Mechanism : Induction of cell cycle arrest and apoptosis was observed, with increased expression of pro-apoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic Bcl-2 .

Structure-Activity Relationship

The structure of this compound contributes significantly to its biological activity:

  • Bromine Substituent : Enhances reactivity and interaction with biological targets.
  • Methyl Group : Influences binding affinity and selectivity compared to related compounds lacking these substituents .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameKey FeaturesIC50_{50} (µM)
7-Bromo-1H-pyrrolo[3,2-d]pyrimidine Lacks methyl group; reduced binding affinityHigher than 59
2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Lacks bromine; less reactiveHigher than 59
This compound Unique combination enhancing reactivity29 - 59

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the pyrrolo[3,2-d]pyrimidine scaffold:

  • Study on Kinase Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit multiple tyrosine kinases. The most potent compound exhibited IC50_{50} values comparable to established kinase inhibitors like sunitinib .
  • Cell Cycle Analysis : Flow cytometry studies indicated that treatment with similar compounds led to an increase in G1 phase cells while decreasing S and G2/M phase cells, suggesting an antiproliferative effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Reactant of Route 2
7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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